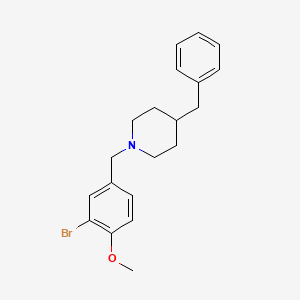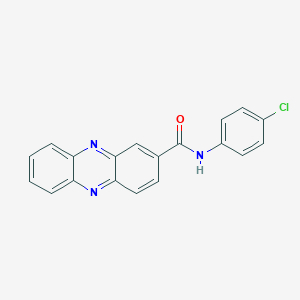![molecular formula C16H19FN4O B5158083 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine
描述
6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cell division and growth, making it a potential treatment for cancer. Additionally, it has been shown to exhibit potent binding affinity for the serotonin transporter, making it a potential treatment for depression and anxiety disorders.
Biochemical and Physiological Effects:
6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors, leading to the disruption of cell division and growth. Additionally, it has been shown to exhibit potent binding affinity for specific receptors, leading to the modulation of neurotransmitter levels and the regulation of mood and behavior.
实验室实验的优点和局限性
The advantages of using 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine in lab experiments include its potent inhibitory activity against specific enzymes and receptors, making it a promising candidate for the development of new drugs. Additionally, its unique structure and properties make it a valuable tool for studying the mechanisms of specific biological processes.
The limitations of using 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine in lab experiments include its potential toxicity and the need for specialized equipment and protocols for handling and storage.
未来方向
There are many future directions for the study of 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine. Some potential areas of research include the development of new drugs for the treatment of cancer, depression, and anxiety disorders. Additionally, further studies are needed to explore the mechanisms of action of this compound and its potential applications in other areas of medicinal chemistry.
合成方法
The synthesis of 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form 4-fluoro-α-cyanocinnamic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 4-fluoro-3-pyridazinamine. Finally, the addition of morpholine and ethyl bromoacetate followed by hydrolysis results in the formation of 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine.
科学研究应用
6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)18-7-8-21-9-11-22-12-10-21/h1-6H,7-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVBRXJZWAQUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326920 | |
| Record name | 6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine | |
CAS RN |
1018131-95-7 | |
| Record name | 6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5158001.png)
![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)
![bis[4'-propyl-1,1'-bi(cyclohexyl)-4-yl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5158007.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide](/img/structure/B5158011.png)
![9-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5158016.png)

![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)
![benzyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5158054.png)
![N-cyclopropyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5158081.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)

![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)
![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)